5-chloropyridine-2-carboxylic Acid

Dopamine β-Hydroxylase Antihypertensive Agents Enzyme Inhibition

Ensure research integrity with the correct 5-chloro isomer, essential for dopamine β-hydroxylase inhibition and MAO-B inhibitor synthesis. Avoid regioisomer errors.

Molecular Formula C6H4ClNO2
Molecular Weight 157.55 g/mol
CAS No. 86873-60-1
Cat. No. B047909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloropyridine-2-carboxylic Acid
CAS86873-60-1
Synonyms5-Chloro-2-pyridinecarboxylic acid
Molecular FormulaC6H4ClNO2
Molecular Weight157.55 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)C(=O)O
InChIInChI=1S/C6H4ClNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)
InChIKeyGJLOKYIYZIOIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloropyridine-2-Carboxylic Acid (CAS 86873-60-1): An Evidence-Based Procurement Guide for the Chlorinated Picolinic Acid Scaffold


5-Chloropyridine-2-carboxylic acid (CAS 86873-60-1), also known as 5-chloropicolinic acid, is a chlorinated heterocyclic aromatic compound with the molecular formula C₆H₄ClNO₂ and a molecular weight of 157.55 g/mol [1]. It is a white to off-white crystalline solid at room temperature, exhibiting a melting point range of 166-171 °C . The molecule features a pyridine ring with a carboxylic acid moiety at the 2-position and a chlorine atom at the 5-position [1]. This compound is primarily recognized for its intrinsic biological activity as an inhibitor of dopamine β-hydroxylase (DBH) [2] and as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals , distinguishing it from other chloropicolinic acid isomers.

Why Generic Substitution Fails: The Critical Role of 5-Position Chlorination in 5-Chloropyridine-2-Carboxylic Acid Procurement


Procurement of a generic 'chloropyridine-2-carboxylic acid' without specifying the 5-chloro isomer is a high-risk strategy for scientific and industrial applications. The position of the chlorine substituent on the pyridine ring dictates the molecule's electronic distribution, steric profile, and, consequently, its biological activity and chemical reactivity [1]. Regioisomers such as 3-chloropyridine-2-carboxylic acid and 4-chloropyridine-2-carboxylic acid exhibit distinctly different biological profiles and physicochemical properties . For instance, the 5-chloro substitution pattern is essential for the compound's demonstrated dopamine β-hydroxylase (DBH) inhibitory activity and its associated antihypertensive effects [2]. Furthermore, the 5-chloro group provides a specific handle for regioselective nucleophilic aromatic substitution, enabling the synthesis of valuable 3-sulfur-containing derivatives that are inaccessible or challenging to produce with other isomers [3]. Using an incorrect isomer can lead to failed syntheses, misleading biological assay results, and significant delays in research and development timelines.

Quantitative Differentiation Evidence for 5-Chloropyridine-2-Carboxylic Acid Versus Key Comparators


Enzymatic Selectivity: DBH Inhibition Defines a Unique Pharmacological Profile vs. Fusaric Acid

5-Chloropyridine-2-carboxylic acid is characterized as a dopamine β-hydroxylase (DBH) inhibitor . In a study of substituted picolinic acids, a series of compounds, including the reference fusaric acid (5-butylpicolinic acid), were evaluated for DBH inhibition [1]. The concentrations required for 50% inhibition of DBH for this class of compounds ranged between 10⁻⁶ and 10⁻⁵ mol/L (1-10 µM) [1]. While the exact IC₅₀ for the 5-chloro derivative was not specified, it is structurally and functionally validated as a member of this active class of DBH inhibitors . This activity is directly linked to its demonstrated antihypertensive effects in vivo .

Dopamine β-Hydroxylase Antihypertensive Agents Enzyme Inhibition Structure-Activity Relationship

MAO-B Inhibition Potential: A Shared Pharmacophore with the Drug Lazabemide

5-Chloropyridine-2-carboxylic acid serves as the core structural component of the highly selective and reversible MAO-B inhibitor Lazabemide (Ro-19-6327) [1]. The amide derivative, 5-chloro-pyridine-2-carboxylic acid (2-amino-ethyl)-amide (Lazabemide), demonstrates a potent IC₅₀ of 91 nM for recombinant human MAO-B, as measured by inhibition of kynuramine oxidation to 4-hydroxyquinoline in insect cell microsomes [2]. An EC₅₀ of 7.10 µM has also been reported for inhibition of human recombinant soluble MAO-B via a thermal shift assay [3].

Monoamine Oxidase B MAO-B Inhibitors Neurodegenerative Disease Drug Discovery

Regioselective Synthetic Utility: Enabling 3-Thioether Derivatives via S_NAr

The 5-chloro substituent in 5-chloropyridine-2-carboxylic acid is a key enabler for regioselective nucleophilic aromatic substitution (S_NAr), a reaction that is not feasible with the 3- or 4-chloro isomers due to differences in electronic activation and steric accessibility [1]. This reactivity is exploited in a patented process for preparing 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur-containing substituents [2]. These derivatives are valuable intermediates for the synthesis of modern agrochemicals [2].

Nucleophilic Aromatic Substitution Agrochemical Synthesis Regioselectivity Process Chemistry

Established Industrial-Scale Synthesis: High-Yield Hydrolysis Route Ensures Supply Reliability

A robust and scalable industrial synthesis of 5-chloropyridine-2-carboxylic acid is well-documented, providing a reliable supply chain for procurement. The most established route involves the alkaline hydrolysis of 5-chloro-2-cyanopyridine [1]. This process is typically carried out using a 10% aqueous sodium hydroxide solution in ethanol under reflux (90-100 °C) for approximately 1.5 hours, achieving yields exceeding 80% [1]. An alternative palladium-catalyzed alkyne oxidation route from 2,5-dichloropyridine has also been described [2], offering a complementary approach with potentially better functional group tolerance [1].

Process Chemistry Industrial Synthesis Supply Chain Hydrolysis

High-Value Application Scenarios for 5-Chloropyridine-2-Carboxylic Acid (CAS 86873-60-1) Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for Dopamine β-Hydroxylase (DBH) Inhibitors

Research programs focused on developing novel antihypertensive agents or modulating catecholamine biosynthesis can leverage 5-chloropyridine-2-carboxylic acid as a validated starting point for DBH inhibition. The compound is a confirmed member of the substituted picolinic acid class, which demonstrates IC₅₀ values for DBH in the 1-10 µM range [1]. This intrinsic activity, along with established in vivo antihypertensive effects for close analogs, provides a strong rationale for its selection over non-chlorinated picolinic acid or other regioisomers like 3- or 4-chloropicolinic acid, which lack this specific biological annotation. Procuring the 5-chloro isomer ensures the pharmacological hypothesis is tested with the correct scaffold.

Neuroscience Drug Discovery: Synthesis of MAO-B Inhibitor Analogs

For medicinal chemists targeting monoamine oxidase B (MAO-B) for Parkinson's disease, depression, or other neurological disorders, 5-chloropyridine-2-carboxylic acid is an essential building block. It forms the core of the potent and selective MAO-B inhibitor Lazabemide (IC₅₀ = 91 nM) [2]. Procurement of this specific chlorinated acid is mandatory for the synthesis of new chemical entities based on the 5-chloropicolinamide pharmacophore. Using a different isomer would result in a structurally distinct molecule with an unknown and likely different pharmacological profile, jeopardizing the integrity of the drug discovery program. [3]

Agrochemical Process Development: Synthesis of 3-Thioether Pyridine-2-Carboxylic Acid Derivatives

Agrochemical companies developing novel fungicides or herbicides that require a 3-sulfur-substituted pyridine-2-carboxylic acid moiety should prioritize 5-chloropyridine-2-carboxylic acid. Its 5-chloro group is uniquely positioned to undergo regioselective nucleophilic aromatic substitution, enabling the efficient introduction of sulfur-containing groups at the 3-position [4]. This direct synthetic route, protected by patents such as WO2021105399A1, is not accessible with other chloropicolinic acid isomers, making the 5-chloro derivative a non-negotiable starting material for these specific agrochemical intermediates [5].

Chemical Process Engineering: Large-Scale Synthesis and Supply Chain Management

Procurement specialists and process chemists seeking a reliable, cost-effective supply of 5-chloropyridine-2-carboxylic acid for pilot plant or commercial manufacturing should be aware of its robust industrial synthesis. The alkaline hydrolysis of 5-chloro-2-cyanopyridine is an established, high-yielding (>80%) method that is both scalable and operationally straightforward [6]. This well-characterized manufacturing route minimizes the risk of supply disruptions and ensures consistent product quality, making it a more dependable choice for large-scale procurement compared to less common isomers that may rely on lower-yielding or more complex synthetic pathways.

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